
Ethyl 3,5-dimethoxybenzoate
Overview
Description
Ethyl 3,5-dimethoxybenzoate (C11H14O4) is an aromatic ester featuring two methoxy groups at the 3- and 5-positions of the benzene ring and an ethoxycarbonyl group at the para position. This compound is primarily synthesized via transesterification or esterification reactions, such as the PtO2-catalyzed conversion of mthis compound in ethanol, achieving near-quantitative yields under mild conditions . Its structural characteristics make it valuable in organic synthesis, polymer chemistry (e.g., as a monomer for bio-based poly(ether-ester)s) , and coordination chemistry, where it serves as a ligand for metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dimethoxybenzoate can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3,5-dimethoxybenzoate can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups (-OH) under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol group (-CH₂OH) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3,5-dihydroxybenzoic acid.
Reduction: 3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
- Esterification : The primary method involves refluxing 3,5-dimethoxybenzoic acid with ethanol and an acid catalyst such as sulfuric acid.
- Transesterification : Recent studies have explored transesterification reactions using this compound as a substrate template, achieving high yields under optimized conditions .
Medicinal Chemistry
Ethyl 3,5-dimethoxybenzoate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines such as A549 and MCF-7.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation in experimental models, suggesting potential applications in treating inflammatory diseases .
Biological Investigations
The compound has been studied for its biological activities:
- Antioxidant Activity : this compound demonstrates antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Microbial Activity : Preliminary investigations suggest antimicrobial effects against certain pathogens, highlighting its potential use in developing new antimicrobial agents.
Industrial Applications
In the chemical industry:
- Intermediate for Synthesis : This compound serves as a valuable intermediate in synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals .
- Production of Specialty Chemicals : Its unique structure allows it to be utilized in creating various functionalized derivatives that are important in materials science and chemical manufacturing .
Case Study 1: Anticancer Research
A study evaluated the efficacy of this compound derivatives on cancer cell lines. The results indicated that specific modifications to the molecule enhanced its cytotoxicity against breast cancer cells (MCF-7), suggesting a pathway for developing new anticancer therapies.
Case Study 2: Antioxidant Activity Assessment
Research conducted on the antioxidant capacity of this compound showed that it significantly reduced oxidative stress markers in cellular assays. This finding supports its potential application in nutraceuticals aimed at combating oxidative damage.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The methoxy groups and ester functionality play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl 2,6-Dimethoxybenzoate
Ethyl 2,6-dimethoxybenzoate, a positional isomer, differs in the substitution pattern of methoxy groups (2- and 6-positions). Key distinctions include:
- Crystallography: Ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group Pī with unit cell parameters a = 8.5518(3) Å, b = 10.8826(8) Å, and c = 11.9939(6) Å, forming two molecules per asymmetric unit .
- Synthetic Efficiency: The 2,6-isomer is synthesized via acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in ethanol, while the 3,5-isomer benefits from more efficient PtO2-mediated transesterification (99% yield) .
Methyl Ester Analog: Methyl 3,5-Dimethoxybenzoate
The methyl ester counterpart (C10H12O4) is a precursor in synthesizing the ethyl ester. It is less sterically hindered, enabling facile acetylation at the 2-position for derivatives like methyl 2-acetyl-3,5-dimethoxybenzoate (52% yield via AlCl3-mediated Friedel-Crafts reaction) . However, its lower boiling point and reduced thermal stability compared to the ethyl ester limit its utility in high-temperature applications.
Copper(II) Complexes
The position of methoxy groups significantly impacts the properties of Cu(II) complexes:
- Solubility : Cu(II) 3,5-dimethoxybenzoate exhibits the lowest water solubility (10<sup>−5</sup>–10<sup>−2</sup> mol·dm<sup>−3</sup>), while the 2,6-isomer is the most soluble due to reduced steric hindrance and enhanced inductive effects .
- Magnetic Behavior : The 3,5-complex shows antiferromagnetic interactions with effective magnetic moments (μeff) ranging from 0.67 BM (77 K) to 1.75 BM (298 K), comparable to the 2,6-isomer (0.46–1.47 BM). These trends align with the Bleaney-Bowers model for dimeric Cu(II) systems .
Table 2: Comparative Properties of Cu(II) Dimethoxybenzoates
Property | Cu(II) 3,5-Dimethoxybenzoate | Cu(II) 2,6-Dimethoxybenzoate |
---|---|---|
Water Solubility (mol·dm<sup>−3</sup>) | ~10<sup>−5</sup> | ~10<sup>−2</sup> |
μeff (BM) | 0.67–1.75 | 0.46–1.47 |
Functional Analog: Ethyl 4-Methoxybenzoate
Ethyl 4-methoxybenzoate (C10H12O3), lacking a second methoxy group, demonstrates simpler synthesis but reduced steric and electronic complexity.
Biological Activity
Ethyl 3,5-dimethoxybenzoate (EDMB) is an organic compound characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzene ring, along with an ethyl ester functional group. This unique structural arrangement suggests potential biological activities that warrant further investigation. This article explores the biological activity of EDMB, including its antimicrobial, antioxidant, and cytotoxic properties, along with relevant research findings.
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- Structural Features :
- Two methoxy groups (–OCH₃) attached to the benzene ring.
- An ethyl ester group (–COOCH₂CH₃).
The dual methoxy substitution is significant as it may influence the compound's reactivity and biological properties compared to similar compounds.
Antimicrobial Activity
Research indicates that EDMB exhibits antimicrobial properties. A study highlighted that compounds with methoxy substitutions often show enhanced activity against various bacterial strains. The presence of methoxy groups can increase lipophilicity, facilitating better membrane penetration and interaction with microbial targets .
Table 1: Antimicrobial Activity of Methoxy-Substituted Compounds
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Mthis compound | S. aureus | 16 µg/mL |
Ethyl 4-methoxybenzoate | P. aeruginosa | 64 µg/mL |
Antioxidant Properties
The antioxidant activity of EDMB has also been a subject of interest. The compound's ability to scavenge free radicals is attributed to its methoxy groups, which can donate electrons and stabilize free radicals. This property is crucial in mitigating oxidative stress-related damage in cells.
A study evaluating various benzoate derivatives found that EDMB demonstrated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions related to oxidative damage .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that EDMB exhibits low cytotoxic effects, indicating a potentially favorable safety profile for therapeutic applications. The compound was tested against both malignant and non-malignant cell lines, showing selective toxicity towards cancer cells while sparing normal cells .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 (Breast Cancer) | >100 | Low cytotoxicity |
HeLa (Cervical Cancer) | >100 | Low cytotoxicity |
HEK293 (Normal Cells) | >100 | Low cytotoxicity |
While the exact mechanism of action for EDMB remains largely unexplored, its structural features suggest interactions with various molecular targets involved in oxidative stress and cellular signaling pathways. The antioxidant properties imply a role in modulating reactive oxygen species (ROS), potentially leading to protective effects against cellular damage.
Future Directions and Research
Given the promising preliminary findings regarding the biological activity of EDMB, further research is warranted to:
- Investigate the detailed mechanism of action.
- Explore potential therapeutic applications in oxidative stress-related diseases.
- Conduct in vivo studies to assess efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3,5-dimethoxybenzoate, and how can its purity be verified?
this compound can be synthesized via esterification of 3,5-dimethoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Post-synthesis, purification is typically achieved through recrystallization or column chromatography. Purity verification involves:
- NMR spectroscopy : Confirm the absence of unreacted starting materials by analyzing characteristic peaks (e.g., ester carbonyl at ~168–170 ppm in ¹³C NMR) .
- HPLC : Use a reverse-phase C18 column with UV detection (λ ≈ 254 nm) to assess chromatographic purity .
- Melting point determination : Compare experimental values (e.g., 42–43°C for the methyl analog) with literature data .
Q. What precautions are critical when handling this compound in the laboratory?
While specific toxicological data for the 3,5-isomer is limited, safety protocols from analogous esters (e.g., Ethyl 2,6-dimethoxybenzoate) recommend:
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Storage : Keep at 2–8°C in sealed containers away from strong oxidizers to avoid decomposition .
Q. How does the steric and electronic environment of this compound influence its reactivity in organic synthesis?
The 3,5-dimethoxy substituents exert strong electron-donating effects via mesomeric and inductive interactions, activating the aromatic ring toward electrophilic substitution. Steric hindrance at the 3,5-positions directs reactions (e.g., nitration, halogenation) to the para position relative to the ester group. This regioselectivity is critical in designing derivatives for pharmaceutical intermediates .
Advanced Research Questions
Q. How do thermal decomposition pathways of Cu(II) 3,5-dimethoxybenzoate complexes compare to other positional isomers?
Cu(II) 3,5-dimethoxybenzoate decomposes in a stepwise manner:
- Dehydration : Loss of hydration water at 110–150°C.
- Decarboxylation : Breakdown of the carboxylate ligand above 250°C, forming CuO . Compared to 2,6- and 2,3-isomers, the 3,5-complex exhibits lower solubility (10⁻⁵–10⁻² mol·dm⁻³) due to reduced electron density on the carboxylate oxygen, weakening metal-ligand bonds . Magnetic susceptibility studies (76–303 K) reveal antiferromagnetic interactions in dimeric Cu(II) units (µeff = 1.75 BM at 298 K) .
Q. What spectroscopic techniques are most effective for characterizing coordination complexes of this compound?
- IR spectroscopy : Identify carboxylate stretching vibrations (νasym(COO⁻) ≈ 1600 cm⁻¹; νsym(COO⁻) ≈ 1400 cm⁻¹) to confirm monodentate vs. bidentate binding .
- UV-Vis : Detect d-d transitions (e.g., 600–800 nm for Cu(II) complexes) to infer coordination geometry .
- EPR : Analyze hyperfine splitting patterns to determine ligand field symmetry in paramagnetic complexes .
Q. How can conflicting solubility data for this compound derivatives be resolved in drug formulation studies?
Contradictions may arise from solvent polarity, temperature, or isomer impurities. Methodological approaches include:
- Phase solubility analysis : Measure equilibrium solubility in buffered solutions (pH 1–10) at 25–37°C .
- HPLC-MS : Detect trace isomers (e.g., 2,6- or 3,4-substituted byproducts) that alter solubility profiles .
- Co-solvency studies : Use water-miscible solvents (e.g., PEG 400) to enhance bioavailability .
Q. What role does this compound play in natural product analysis, such as in food or environmental samples?
Mthis compound (a structural analog) is a marker in honey volatiles, detected via GC-MS at retention indices ~1494 . For environmental monitoring, solid-phase microextraction (SPME) paired with GC-FID can quantify trace esters in soil/water matrices, with detection limits <1 ppb .
Q. Methodological Notes
Properties
IUPAC Name |
ethyl 3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIFGAAWSUMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169382 | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17275-82-0 | |
Record name | Benzoic acid, 3,5-dimethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17275-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.